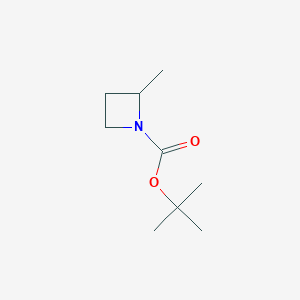

(S)-1-Boc-2-methylazetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

tert-butyl 2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-7-5-6-10(7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 |

InChI Key |

QWHDUFSDHJKMJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Boc 2 Methylazetidine and Its Functionalized Congeners

Foundational Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of the azetidine core necessitates carefully designed synthetic approaches to achieve efficient ring closure. Both intramolecular and intermolecular strategies have been successfully employed, offering access to a diverse array of substituted azetidines.

Intramolecular Cyclization Approaches

Intramolecular cyclization, a cornerstone of cyclic system synthesis, has been extensively explored for the formation of the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing appropriately positioned reactive functional groups.

A robust and scalable method for the synthesis of chiral azetidines involves the intramolecular cyclization of 1,3-bifunctionalized precursors. This approach leverages the excellent leaving group ability of trifluoromethanesulfonate (triflate) and methanesulfonate (mesylate) to facilitate the ring-closing SN2 reaction.

A notable example is the synthesis of (S)-2-methylazetidine, a precursor to (S)-1-Boc-2-methylazetidine. One scalable route commences with commercially available (R)-1,3-butanediol. In a one-pot procedure, the diol is converted in situ to its corresponding 1,3-bis-triflate, which then undergoes cyclization upon reaction with a primary amine nucleophile. For instance, reaction with benzhydrylamine followed by hydrogenolysis of the resulting N-benzhydrylazetidine affords (S)-2-methylazetidine in good yield and high enantiomeric excess. nih.govbeilstein-journals.org

Similarly, the bis-mesylate of (R)-(-)-1,3-butanediol can be prepared and subsequently reacted with benzylamine to yield the corresponding N-benzyl-2-methylazetidine. rsc.org This intermediate can then be debenzylated to provide the free secondary amine, which is subsequently protected with the Boc group. Recrystallization of the camphorsulfonate (CSA) salt of the azetidine can be employed to enhance the enantiomeric purity. rsc.org

| Starting Material | Leaving Group Precursor | Amine Nucleophile | Key Features | Overall Yield | Enantiomeric Excess |

|---|---|---|---|---|---|

| (R)-1,3-butanediol | Triflic anhydride (Tf2O) | Benzhydrylamine | One-pot generation and cyclization of bis-triflate | 61% (as (R)-(-)-CSA salt) | >99% ee |

| (R)-(-)-1,3-butanediol | Methanesulfonyl chloride (MsCl) | Benzylamine | Formation of bis-mesylate intermediate | 53% (for N-benzylazetidine) | 95% ee (before recrystallization) |

The Mitsunobu reaction, a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry, has been adapted for the intramolecular synthesis of azetidines. nih.gov This method is particularly useful for the cyclization of γ-amino alcohols, where the hydroxyl group is activated in situ to facilitate nucleophilic attack by the tethered amine.

The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This reagent combination activates the alcohol, allowing for intramolecular displacement by the amine to form the four-membered ring.

For example, the synthesis of trans-2-aryl-3-chloroazetidines has been achieved through the intramolecular cyclization of a β-chloro-γ-sulfonylamino alcohol under Mitsunobu conditions. rsc.org In the context of natural product synthesis, the azetidine core of penaresidin B was constructed via an intramolecular Mitsunobu cyclization of a highly functionalized ester precursor, demonstrating the utility of this reaction for assembling complex molecular architectures. rsc.org

| Precursor Type | Mitsunobu Reagents | Key Transformation | Reference Example |

|---|---|---|---|

| β-chloro-γ-sulfonylamino alcohol | PPh3, DEAD/DIAD | Intramolecular cyclization to form trans-2-aryl-3-chloroazetidines | Smith et al. |

| Ester with a pendant alcohol and amine | PPh3, DIAD | Intramolecular cyclization to form the azetidine core | Synthesis of Penaresidin B |

Strong, non-nucleophilic bases are frequently employed to promote the intramolecular cyclization of haloamines for the synthesis of azetidines. Lithium bis(trimethylsilyl)amide (LiHMDS) is a particularly effective base for this transformation due to its high basicity and steric bulk, which minimizes competing elimination reactions.

This strategy has been successfully applied in the synthesis of functionalized azetidines, such as 1-alkyl-2-(trifluoromethyl)azetidines. The precursor, an N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, undergoes efficient intramolecular cyclization in the presence of LiHMDS in refluxing tetrahydrofuran (THF). rsc.org The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, necessitating the use of a potent base like LiHMDS to effect the ring closure. rsc.org

| Precursor | Base | Solvent | Product | Key Finding |

|---|---|---|---|---|

| N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | THF | 1-alkyl-2-(trifluoromethyl)azetidine | Strong base required due to the electron-withdrawing trifluoromethyl group. |

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved purity of products. nih.gov In the context of azetidine synthesis, microwave-assisted intramolecular cyclizations offer a rapid and efficient alternative to conventional heating methods. organic-chemistry.org

The application of microwave energy can facilitate the intramolecular cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium, providing a green and efficient route to nitrogen-containing heterocycles. organic-chemistry.org While specific examples for the synthesis of this compound under microwave conditions are not extensively detailed, the general principles suggest its potential for accelerating the base-promoted cyclizations of appropriate precursors. Microwave heating can also promote iminyl radical cyclizations, which can be a versatile method for the synthesis of functionalized pyrrolines and could potentially be adapted for azetidine synthesis. nih.gov

| Reaction Type | Key Advantages of Microwave Promotion | General Applicability |

|---|---|---|

| Intramolecular cyclocondensation | Shorter reaction times, improved yields, use of aqueous media | Synthesis of various N-heterocycles from alkyl dihalides and primary amines |

| Radical cyclizations | Rapid generation of radical intermediates | Synthesis of functionalized pyrrolines |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly convergent and atom-economical approach to the synthesis of four-membered rings. In recent years, visible-light-mediated photocycloadditions have gained prominence as a mild and efficient method for azetidine synthesis.

The aza Paternò-Büchi reaction, the photocycloaddition of an imine and an alkene, provides direct access to the azetidine core. springernature.com Modern advancements in this area utilize visible-light photocatalysis to overcome the limitations associated with traditional UV-light-mediated methods. nih.govresearchgate.netresearchgate.net

In a typical visible-light-mediated intermolecular [2+2] photocycloaddition for azetidine synthesis, an iridium-based photocatalyst is often employed to activate an oxime or imine substrate via triplet energy transfer. nih.gov The excited-state intermediate then undergoes cycloaddition with a wide range of alkenes to afford highly functionalized azetidines. springernature.com This approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope. nih.gov The resulting azetidine products can often be readily deprotected to yield the free azetidine core, which can be further functionalized. nih.gov

| Reaction Type | Catalyst | Light Source | Key Features |

|---|---|---|---|

| Intermolecular aza Paternò-Büchi reaction | Iridium photocatalyst | Visible light (e.g., blue LEDs) | Mild conditions, broad alkene scope, operational simplicity |

Ring Contraction and Expansion Strategies

Rearrangement strategies, including ring contractions and expansions, offer alternative pathways to the azetidine core, often starting from more readily available heterocyclic precursors.

The thermal rearrangement of substituted aziridines can provide a route to azetidines. This process is driven by the release of ring strain, as the four-membered azetidine ring is generally more thermodynamically stable than its three-membered counterpart. For example, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates was achieved where the kinetically favored aziridine (B145994) products, formed from the cyclization of alkyl 2-(bromomethyl)acrylates, could be converted to the thermodynamically more stable azetidines via thermal isomerization. nih.gov This transformation provides access to functionalized azetidines that can serve as versatile building blocks for further synthetic elaboration. nih.govacs.org

A robust method for the synthesis of α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgnih.govorganic-chemistry.org This one-pot process is typically initiated by the addition of a nucleophile (such as an alcohol, phenol, or aniline) to the activated amide carbonyl of the pyrrolidinone in the presence of a base like potassium carbonate. nih.govorganic-chemistry.org The proposed mechanism involves nucleophilic addition to the carbonyl, leading to a ring-opened intermediate. rsc.org This intermediate, containing a γ-positioned amide anion and an α-bromo carbonyl moiety, undergoes subsequent intramolecular Sₙ2 cyclization, resulting in the formation of the azetidine ring and expulsion of the bromide ion. rsc.org

While not a direct synthesis of the azetidine ring itself, this strategy showcases the utility of the azetidine scaffold in constructing other heterocyclic systems. 2-(1-Hydroxyalkyl)azetidines can undergo a ring expansion to afford 4-(2-chloroethyl)oxazolidinones. researchgate.net This rearrangement is achieved by treating the starting material with bis(trichloromethyl) carbonate (BTC), followed by a basic workup. The efficiency of this transformation is dependent on the substitution pattern of the azetidine ring and the nature of the alcohol (primary, secondary, or tertiary). researchgate.net This pathway provides rapid access to functionalized oxazolidinones, which are themselves valuable synthetic intermediates. researchgate.net

Enantioselective and Diastereoselective Synthesis of Azetidine Scaffolds

The development of stereoselective methods for azetidine synthesis is of paramount importance for their application in medicinal chemistry and as chiral ligands or auxiliaries. acs.orgacs.org Significant progress has been made in achieving high levels of enantioselectivity and diastereoselectivity through various catalytic and substrate-controlled approaches.

Catalytic Enantioselective Methods:

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the enantioselective synthesis of spirocyclic azetidine oxindoles. acs.orgnih.gov These reactions proceed via intramolecular C-C bond formation, achieving excellent enantiomeric ratios (up to 2:98 er). acs.orgnih.gov

Transition Metal Catalysis: Copper-catalyzed asymmetric boryl allylation of azetines has emerged as a powerful method for the enantioselective difunctionalization of these precursors. researchgate.netacs.org Using a Cu/chiral bisphosphine catalyst system, two stereogenic centers are created concomitantly with complete regio-, enantio-, and diastereoselectivity. researchgate.netacs.org

Organocatalysis: As mentioned previously, chiral organocatalysts like Cinchona alkaloids are effective in promoting formal [2+2] cycloadditions between imines and allenoates, delivering chiral azetidines with high enantioselectivity. acs.orgnih.gov

Diastereoselective Methods: Many azetidine-forming reactions exhibit high levels of diastereoselectivity based on the inherent stereochemistry of the starting materials or through reagent control. For example, an electrocyclization route to azetidine nitrones, followed by their subsequent reduction, cycloaddition, or nucleophilic addition, yields highly substituted azetidines with excellent diastereoselectivity. nih.gov Similarly, the hydrogenation of chiral exocyclic enamides on the azetidine ring can proceed with high diastereoselectivity to furnish cis-substituted azetidines. nih.gov

| Method | Catalyst/Reagent | Substrate(s) | Key Features | Stereoselectivity | Reference |

| Intramolecular Cyclization | Chiral Phase-Transfer Catalyst | Oxindole derivative | Forms spiro-azetidine oxindoles | Up to 2:98 er | acs.orgnih.gov |

| Boryl Allylation | CuBr / (S,S)-L1 (bisphosphine) | Azetine + Allyl Phosphate + B₂pin₂ | Difunctionalization of azetines | Complete dr, >99% ee | acs.org |

| Formal [2+2] Cycloaddition | β-Isocupreidine (β-ICD) | Ketimine + Allenoate | Aza-MBH reaction | Up to 96% ee | acs.org |

| Nitrone Chemistry | N/A (Electrocyclization) | N-Alkenylnitrones | Access to densely substituted azetidines | Excellent dr | nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer. These auxiliaries are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

Use of Chiral tert-Butanesulfinamides for Stereocontrol

A robust and scalable method for the synthesis of enantioenriched C2-substituted azetidines employs chiral tert-butanesulfinamides, such as Ellman's auxiliary. nih.govresearchgate.net This approach offers high diastereoselectivity and is applicable to a wide range of substituents at the C2-position. researchgate.net

The synthesis commences with the condensation of an achiral 1,3-bielectrophilic starting material, for instance, 3-chloropropanal, with either (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The chiral sulfinyl group effectively controls the facial selectivity of the subsequent nucleophilic addition. Treatment of the N-sulfinylimine with an organometallic reagent, such as a Grignard or organolithium reagent (e.g., methylmagnesium bromide to introduce the methyl group for the target compound), proceeds with high diastereoselectivity to furnish the corresponding chloro-sulfinamide intermediate. nih.gov

The subsequent intramolecular cyclization is typically induced by a base, leading to the formation of the N-sulfinyl-2-substituted azetidine. The diastereomeric products can often be separated using standard chromatographic techniques. Finally, the tert-butanesulfinamide auxiliary is readily cleaved under acidic conditions to yield the desired enantioenriched 2-substituted azetidine, which can then be protected with a Boc group. This three-step sequence from inexpensive starting materials provides a practical route to compounds like this compound. nih.govresearchgate.net

| Step | Reaction | Key Features |

| 1 | Condensation | Formation of N-sulfinylimine from 3-chloropropanal and chiral tert-butanesulfinamide. |

| 2 | Nucleophilic Addition | Diastereoselective addition of an organometallic reagent to the C=N bond. |

| 3 | Cyclization | Base-mediated intramolecular substitution to form the azetidine ring. |

| 4 | Deprotection & Protection | Acidic cleavage of the auxiliary followed by Boc protection. |

Diastereomeric Salt Formation and Separation (e.g., with (S)-phenylglycinol)

Classical resolution via diastereomeric salt formation remains a viable, albeit sometimes laborious, method for obtaining enantiomerically pure compounds. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. researchgate.net

In the context of synthesizing (S)-2-methylazetidine, a racemic mixture of 2-methylazetidine would be treated with a chiral acid, such as (S)-mandelic acid or tartaric acid derivatives. The resulting diastereomeric salts, (S)-2-methylazetidinium-(S)-mandelate and (R)-2-methylazetidinium-(S)-mandelate, would exhibit different solubilities, allowing for their separation. After separation, the desired diastereomeric salt is treated with a base to liberate the free, enantiomerically enriched (S)-2-methylazetidine. Subsequent protection with di-tert-butyl dicarbonate would then yield this compound. While the use of (S)-phenylglycinol as a resolving agent is plausible for forming diastereomeric adducts, the formation of salts with chiral carboxylic acids is a more common application of this method for chiral amines. researchgate.net

Chirality Transfer in Azetidinium Ylides

Chirality transfer from a stereocenter within a reactant to a newly formed stereocenter is an elegant strategy in asymmetric synthesis. In the context of azetidine synthesis, this can be achieved through rearrangements of ylides derived from smaller chiral heterocycles. For instance, the reaction of non-racemic N-substituted aziridines with carbene precursors can lead to the formation of azetidines with complete transfer of chirality.

This transformation proceeds through the formation of an aziridinium ylide intermediate. The stereochemical information embedded in the chiral aziridine dictates the facial selectivity of the subsequent intramolecular rearrangement, leading to the stereospecific formation of the azetidine ring. While this method has been demonstrated for the synthesis of various substituted azetidines, its direct application to generate this compound would depend on the availability of a suitable chiral aziridine precursor.

Organocatalytic Methodologies for Azetidine Synthesis

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering metal-free reaction conditions and often high enantioselectivities.

L-Proline Catalysis in Schiff Base Condensation and Subsequent Cyclization

L-proline and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions. clockss.orgclockss.orgnih.gov The catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate from the reaction of the catalyst with a carbonyl compound or an imine, respectively. clockss.org

In a hypothetical L-proline catalyzed synthesis of a 2-methylazetidine precursor, L-proline would first react with a suitable ketone (e.g., acetone) to form a chiral enamine. This enamine would then undergo a stereoselective reaction with an electrophile. Alternatively, L-proline can catalyze the condensation of an aldehyde and an amine to form a Schiff base, which can then participate in a subsequent cyclization. The stereochemistry of the final product is directed by the chiral environment provided by the L-proline catalyst during the key bond-forming step. Although a direct application for the synthesis of this compound via this specific pathway is not extensively documented, the principles of L-proline catalysis are well-established for the asymmetric synthesis of nitrogen-containing heterocycles. unibo.it

| Catalyst | Intermediate | Key Transformation | Stereocontrol |

| L-Proline | Chiral Enamine/Iminium | Condensation/Cyclization | Hydrogen bonding and steric hindrance in the transition state. |

Enantioselective Organocatalyzed Formal [2+2] Cycloaddition

The [2+2] cycloaddition is a powerful method for constructing four-membered rings. Enantioselective organocatalyzed formal [2+2] cycloadditions have been successfully developed for the synthesis of chiral azetidines. These reactions often utilize chiral amine or phosphine catalysts.

One such approach involves the reaction of ketimines with allenoates, catalyzed by a chiral organocatalyst like a quinidine derivative. The catalyst activates the substrates and controls the stereochemical outcome of the cycloaddition, leading to highly functionalized azetidines with excellent enantioselectivities. The resulting azetidine can possess multiple stereocenters, including a chiral tetrasubstituted carbon. While this methodology has been demonstrated for the synthesis of complex fused tricyclic azetidines, the underlying principle of asymmetric [2+2] cycloaddition is a viable strategy for accessing the chiral azetidine core of molecules like this compound from appropriate acyclic precursors.

Bifunctional Enamine Catalysis in Stereoselective Azetidine Construction

Bifunctional enamine catalysis represents a powerful strategy in asymmetric synthesis, enabling the construction of chiral molecules with high stereocontrol. This methodology utilizes a chiral amine catalyst, often a derivative of proline, which operates through a dual-activation mechanism. The catalyst first reacts with a carbonyl compound, such as an aldehyde or ketone, to form a nucleophilic enamine intermediate. Concurrently, a second functional group on the catalyst, typically a Brønsted acid like a carboxylic acid, activates an electrophile through hydrogen bonding. This synergistic activation within the catalyst's chiral environment directs the subsequent bond formation, leading to a product with high enantioselectivity.

In the context of azetidine synthesis, this approach can be envisioned for the stereoselective construction of the four-membered ring. For instance, a reaction between a ketone and an electrophile containing a leaving group positioned to facilitate an intramolecular cyclization can be catalyzed by a chiral bifunctional amine. The enamine formed from the ketone would attack the electrophilic center, and the subsequent intramolecular SN2 reaction would forge the azetidine ring. The stereochemistry at the newly formed chiral centers is dictated by the specific geometry of the transition state, which is rigidly controlled by the chiral catalyst. While direct examples for the synthesis of this compound using this specific method are not prevalent in foundational literature, the principles of bifunctional enamine catalysis offer a viable and attractive route for its asymmetric synthesis. princeton.edu

Metal-Catalyzed Asymmetric Transformations Leading to Azetidines

Metal-catalyzed reactions are indispensable in modern organic synthesis for their efficiency and selectivity in forming challenging chemical bonds. The development of asymmetric metal catalysis has provided access to a vast array of chiral compounds, including saturated heterocycles like azetidines. Various transition metals, including palladium, iridium, and ruthenium, have been successfully employed in catalytic systems with chiral ligands to induce high levels of stereoselectivity in the formation of the azetidine core.

A highly effective method for synthesizing azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.gov This strategy transforms a typically inert C-H bond into a C-N bond, offering a direct and atom-economical route to the azetidine ring. The reaction typically employs a directing group, such as picolinamide (PA), attached to the amine substrate. nih.govorganic-chemistry.org This group coordinates to the palladium catalyst, positioning it in proximity to the target γ-C(sp³)–H bond for selective activation.

The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. organic-chemistry.org The reaction demonstrates high regioselectivity, favoring the formation of the strained four-membered azetidine ring over other potential cyclization products. organic-chemistry.org This methodology is notable for its use of inexpensive reagents, relatively low catalyst loading, and convenient operating conditions. acs.orgnih.gov The application of this reaction to chiral, non-racemic substrates allows for the synthesis of enantiomerically enriched azetidines, including complex polycyclic and spirocyclic scaffolds. acs.org

Table 1: Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

| Substrate Type | Directing Group | Catalyst System | Key Features | Ref. |

| Aliphatic Amines | Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | High regioselectivity for γ-C-H amination, forms azetidines efficiently. | acs.orgorganic-chemistry.org |

| Cycloalkyl Amines | Picolinamide (PA) | Pd(OAc)₂ / PhI(OAc)₂ | Constructs complex azabicyclic scaffolds and spiro-azetidines. | acs.org |

| Aliphatic Carboxamides | 2-pyridinylisopropyl (PIP) | Pd(II) / BINOL ligands | Enables enantioselective synthesis of chiral β-lactams (azetidin-2-ones). | researchgate.net |

Iridium-catalyzed borrowing hydrogen (or hydrogen auto-transfer) reactions provide an environmentally benign and highly efficient method for constructing C-N bonds. researchgate.net This methodology enables the synthesis of chiral N-heterocycles directly from simple racemic diols and primary amines, generating water as the sole byproduct. nih.govorganic-chemistry.org The term "borrowing hydrogen" refers to the temporary removal of hydrogen from an alcohol by the catalyst to form a carbonyl intermediate in situ. This intermediate then reacts with an amine to form an imine or enamine, which undergoes a subsequent intramolecular reaction. The catalyst then returns the "borrowed" hydrogen to complete the catalytic cycle.

For the synthesis of chiral azetidines, this strategy would involve the reaction of a racemic 1,3-diol with an appropriate amine in the presence of a chiral iridium catalyst. The key to success is the use of a chiral amine-derived iridacycle catalyst, which achieves high efficiency and enantioselectivity in the one-step construction of two C-N bonds from a racemic starting material. nih.govorganic-chemistry.org This enantioconvergent process allows, in principle, for a theoretical yield of 100% of a single enantiomer of the product from a racemic mixture of the diol. While many reported examples focus on the synthesis of five- and six-membered rings, the underlying principles are directly applicable to the formation of azetidines from 1,3-diols. researchgate.netresearchgate.net

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, widely used for the reduction of prochiral double bonds. The synthesis of chiral azetidines can be achieved through the asymmetric hydrogenation of a corresponding azetine precursor (a four-membered ring containing a C=N or C=C bond). Chiral cationic ruthenium diamine complexes are highly effective catalysts for this transformation. rsc.orgnih.gov

These catalysts typically consist of a ruthenium center coordinated to a chiral diamine ligand and an arene ligand. The specific combination of the chiral ligand, additives, and reaction conditions is crucial for achieving high yields and enantioselectivities. rsc.org This method has been successfully applied to the synthesis of a variety of chiral N-heterocycles. nih.govresearchgate.net For the preparation of this compound, the strategy would involve the synthesis of a suitable 2-methyl-2,3-dihydroazete or 2-methyl-1,2-dihydroazete derivative, followed by hydrogenation with a chiral ruthenium catalyst designed to favor the formation of the (S)-enantiomer.

Table 2: Chiral Ruthenium Catalysts in Asymmetric Hydrogenation of N-Heterocycles

| Substrate Class | Catalyst Type | Chiral Ligand Example | Enantiomeric Excess (ee) | Ref. |

| Dibenzo[b,e]azepines | Cationic Ru-Diamine | (S,S)-Ts-DPEN | Up to 99% | rsc.org |

| 1,5-Naphthyridines | Cationic Ru-Diamine | (S,S)-Cyd-DN | Up to 99% | nih.gov |

| N-Boc-Indoles | Ru-Complex | (S)-SEGPHOS | Not specified | amanote.com |

Chiral Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. frontiersin.orgnih.gov Their well-defined pore structures and high surface areas make them excellent candidates for heterogeneous catalysis. By employing chiral organic linkers or postsynthetically modifying the framework with chiral molecules, MOFs can be endowed with enantioselective catalytic capabilities. frontiersin.orgrsc.org

The synthesis of chiral azetidines can be facilitated by using a chiral MOF as a catalyst for reactions such as cycloadditions or intramolecular cyclizations. The confined chiral environment within the pores of the MOF can direct the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. nih.gov Key advantages of MOF-based catalysts include their stability, reusability, and the ease of separation from the reaction mixture. The rational design of MOFs allows for the tuning of pore size, shape, and functionality to optimize catalytic activity and enantioselectivity for a specific transformation, such as the formation of the this compound ring. frontiersin.org

Functionalization and Derivatization Strategies for this compound

The this compound scaffold is a valuable building block, and its further functionalization allows for the creation of a diverse range of more complex molecules. uni-muenchen.de The tert-butoxycarbonyl (Boc) protecting group plays a crucial role not only in protecting the nitrogen but also in directing subsequent chemical transformations.

A primary strategy for functionalizing the azetidine ring is through directed metallation. The use of a strong base, such as sec-butyllithium in the presence of a ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine), can facilitate the deprotonation (lithiation) of the C-H bonds on the ring. uni-muenchen.de The Boc group can direct this lithiation to the adjacent C4 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, silyl chlorides) to install new substituents on the azetidine ring. uni-muenchen.de This approach allows for the diastereoselective synthesis of functionalized azetidines.

Another powerful strategy involves a one-pot sequence of enantioselective lithiation, transmetallation to zinc, and a subsequent Negishi cross-coupling reaction. nih.govresearchgate.net This allows for the introduction of aryl or alkenyl substituents with high regio- and enantioselectivity. The regioselectivity of the cross-coupling can often be controlled by the choice of phosphine ligand on the palladium catalyst. nih.govresearchgate.net

Furthermore, the strained four-membered ring of azetidines can undergo nucleophilic ring-opening reactions. nsf.gov Treatment with various nucleophiles under appropriate catalytic conditions (e.g., Lewis or Brønsted acids) can cleave a C-N bond, leading to the formation of functionalized γ-amino compounds. For instance, reaction with organotrifluoroborates can introduce alkenyl, alkynyl, or aryl groups, yielding γ,γ-substituted amines. nsf.gov These derivatization strategies significantly enhance the synthetic utility of this compound, providing access to a wide array of chiral molecules for various applications.

α-Functionalization of Azetidines

The functionalization of the α-position of azetidines is a key strategy for the elaboration of this important heterocyclic scaffold. Various methods have been developed to achieve this transformation, each with its own advantages and limitations.

Directed α-Lithiation and Electrophile Trapping

Directed α-lithiation followed by trapping with an electrophile is a powerful method for the C-H functionalization of N-protected azetidines. mdpi.com The choice of the N-protecting group is crucial for the success of this reaction, as it influences the regioselectivity and stereoselectivity of the lithiation step. Electron-withdrawing groups on the nitrogen atom facilitate α-lithiation. mdpi.com

The N-thiopivaloyl and N-tert-butoxythiocarbonyl (Botc) groups have been shown to direct the lithiation to different positions on the azetidine ring. The N-thiopivaloyl group directs lithiation to an already substituted and unactivated 2-position. acs.org In contrast, the N-Botc group allows for lithiation at the α-methylene group, enabling the synthesis of 2,4-disubstituted azetidines. acs.org This regiodivergence is attributed to the different coordinating abilities of the two groups with the lithium base. The Botc group, being a thiocarbonyl analogue of the widely used Boc group, offers the advantage of being removable under milder acidic or thermal conditions compared to the harsh conditions required for the removal of the thiopivaloyl group. acs.org

| N-Protecting Group | Position of Lithiation | Key Features |

| N-Thiopivaloyl | Substituted 2-position | Directs lithiation to a more hindered site. acs.org |

| N-tert-Butoxythiocarbonyl (Botc) | α-Methylene group | Allows access to 2,4-disubstituted azetidines; milder deprotection conditions. acs.org |

The stereoselectivity of the lithiation-electrophile trapping sequence is influenced by several factors, including the chiral ligand used, the duration and temperature of the lithiation and electrophile trapping steps, and the nature of the electrophile itself. acs.orgnih.gov Enantiomerically enriched N-alkyl 2-oxazolinylazetidines undergo exclusive α-lithiation, leading to the formation of enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.gov The resulting lithiated intermediate is chemically stable but configurationally labile, and the diastereoselectivity of the trapping reaction can be dependent on the electrophile. nih.gov In some cases, the use of a chiral ligand, such as N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane, can induce high levels of enantioselectivity in the α-substitution of N-Botc-azetidine. acs.org

| Chiral Ligand | Electrophile | Enantiomeric Ratio (er) | Yield |

| N,N,N′,N′-endo,endo-Tetramethyl-2,5-diaminonorbornane | Methyl iodide | 91:9 | 45% |

| N,N,N′,N′-endo,endo-Tetramethyl-2,5-diaminonorbornane | Benzaldehyde | up to 92:8 | - |

| N,N,N′,N′-endo,endo-Tetramethyl-2,5-diaminonorbornane | Acetone | up to 92:8 | - |

Palladium-Catalyzed α-Arylation of Azetidinyl Esters

Palladium-catalyzed α-arylation represents a generally applicable method for attaching azetidine rings to aromatic compounds. nih.gov This transformation is challenging due to the potential for ring-opening of the strained azetidine heterocycle. nih.gov However, by using an azetidine derivative with a benzyl protecting group on the nitrogen, the α-arylation can be achieved without ring opening. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine ligand and a base like LiHMDS. nih.govorganic-chemistry.org This method allows for the synthesis of α-aryl azetidinyl esters in high yields. nih.gov

C–H Activation Strategies for Functionalization

Direct C–H activation has emerged as a powerful and atom-economical strategy for the functionalization of azetidines. Palladium-catalyzed intramolecular γ-C(sp3)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This reaction involves the use of an oxidant to promote the reductive elimination from an alkyl–Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org Furthermore, cis-stereoselective C(sp3)–H arylation of azetidines with aryl iodides has been achieved using a palladium catalyst. rsc.org

Chemoselective Reductions (e.g., of N-Boc azetidine-2-carboxylic acid)

The chemoselective reduction of functional groups on the azetidine ring is a valuable tool for the synthesis of more complex derivatives. For instance, the synthesis of (S)-azetidine-2-carboxylic acid can be achieved through a multi-step sequence that involves the formation of a four-membered ring and subsequent deprotection and modification of functional groups. nih.gov In the synthesis of peptides containing azetidine-2-carboxylic acid, partial hydrogenation has been used for the selective cleavage of a benzyl group from N-benzhydryl-2-carbobenzyloxyazetidine, leaving the benzhydryl protecting group intact. umich.edu This demonstrates the potential for chemoselective reductions in the presence of multiple sensitive functional groups.

Stereoselective Introduction of Substituents

The functionalization of the this compound ring to introduce new substituents with high stereocontrol is a key challenge in the synthesis of complex azetidine derivatives. The primary strategy for achieving this is through the deprotonation (lithiation) of a C-H bond adjacent to the nitrogen atom (the α-position), followed by quenching the resulting organolithium intermediate with an electrophile. The stereochemical outcome of this sequence is dictated by the directing effect of the existing stereocenter at the C2 position and the nature of the N-protecting group.

Research into the α-lithiation of N-protected azetidines has shown that the N-Boc group is less effective at facilitating this reaction compared to thiocarbonyl analogues like N-thiopivaloyl or N-Botc (tert-butoxythiocarbonyl). However, the principles of stereocontrol observed with these more reactive systems provide valuable insights. For instance, the lithiation of N-Botc-azetidine and subsequent reaction with electrophiles can proceed with high diastereoselectivity. Studies on 3-substituted N-Botc azetidines have demonstrated a significant preference for the formation of trans-2,3-disubstituted products upon electrophilic trapping. This suggests that the incoming electrophile adds to the face opposite the existing substituent on the azetidine ring.

In the context of an already 2-substituted azetidine, such as this compound, functionalization can be directed to other positions on the ring. For example, the methylation of N-Botc-2-methylazetidine has been shown to occur exclusively at the C4 position, yielding N-Botc-2,4-dimethylazetidine acs.org. While this particular reaction proceeded with no diastereoselectivity, it confirms that sequential functionalization is feasible. Achieving stereocontrol in such reactions often requires the use of a chiral ligand to direct the approach of the organolithium base or the incoming electrophile. The choice of ligand, solvent, and temperature are critical parameters for optimizing the diastereomeric ratio (d.r.) of the products.

The table below summarizes representative results for the diastereoselective functionalization of substituted N-protected azetidines, illustrating the preference for trans-addition. Although this data is for a 3-aryl system, it provides a model for the expected stereochemical outcomes in related 2-substituted systems.

| Entry | Electrophile (E+) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | D2O | 2-Deuterio-3-aryl-azetidine | 85 | >95:5 |

| 2 | MeI | 2-Methyl-3-aryl-azetidine | 72 | >95:5 |

| 3 | PhCHO | 2-(Hydroxy(phenyl)methyl)-3-aryl-azetidine | 63 | >95:5 |

| 4 | Ph2CO | 2-(Hydroxydiphenylmethyl)-3-aryl-azetidine | 68 | >95:5 |

| 5 | TMSCl | 2-(Trimethylsilyl)-3-aryl-azetidine | 75 | >95:5 |

Protective Group Chemistry

The N-Boc group is fundamental to the chemistry of this compound, enabling the activation of the ring towards certain reactions while preventing unwanted side reactions at the nitrogen atom. Its application involves well-defined methodologies for both its installation (protection) and removal (deprotection).

N-Boc Protection/Deprotection Methodologies

N-Boc Protection: The introduction of the Boc group onto the nitrogen of (S)-2-methylazetidine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A common base used is triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds readily at room temperature to afford this compound in high yield.

N-Boc Deprotection: The removal of the Boc group is most commonly accomplished under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard reagent system that efficiently cleaves the carbamate (B1207046), typically within a short period at room temperature. Anhydrous hydrochloric acid (HCl) in a solvent like dioxane or ethyl acetate is another widely used method. Following the cleavage, a basic workup is necessary to neutralize the resulting ammonium salt and liberate the free amine.

Beyond standard acidic cleavage, other methods have been developed for N-Boc deprotection, which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule. These include:

Thermolytic Cleavage: Heating the N-Boc protected amine, sometimes in a high-boiling solvent, can induce the thermal elimination of isobutylene and carbon dioxide to release the free amine.

Lewis Acid-Catalyzed Deprotection: A variety of Lewis acids (e.g., TMSI, SnCl₄, ZnBr₂) can facilitate the removal of the Boc group under non-protic conditions.

Water-Mediated Deprotection: Under catalyst-free conditions, heating N-Boc protected amines in water at reflux has been shown to be an effective and environmentally benign method for deprotection semanticscholar.org.

The table below outlines typical conditions for the deprotection of various N-Boc protected amines, showcasing the versatility of available methods.

| Entry | Substrate Type | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-Boc Aliphatic Amine | TFA (25% in DCM), 25 °C, 30 min | >95 |

| 2 | N-Boc Aniline | 4M HCl in Dioxane, 25 °C, 1 h | 98 |

| 3 | N-Boc Amino Acid Ester | p-Toluenesulfonic acid/Choline Chloride DES, 50 °C, 10 min | >98 |

| 4 | N-Boc Aliphatic Amine | Water, 100 °C, 10-15 min | 90-97 |

| 5 | Primary N-Boc Amine | NaOtBu, H2O (1 equiv), THF, reflux, 2-12 h | 90-100 |

Academic and Research Applications As a Chemical Building Block

Engineering of Constrained Amino Acids and Peptidomimetics

The rigid azetidine (B1206935) ring serves as an excellent template for creating non-natural amino acids and peptidomimetics. These structures are instrumental in studying peptide and protein conformations, as well as in developing therapeutic agents with enhanced stability and receptor affinity.

The synthesis of non-natural azetidine-based amino acids (Aze) is a significant area of research, as these compounds are valuable in protein engineering. acs.org A straightforward organometallic pathway has been developed to access unsaturated carboxylic acid precursors, which can then be converted to a library of 2-azetidinylcarboxylic acids through metal-catalyzed asymmetric reduction. acs.org

One common strategy for synthesizing azetidine-containing amino acid derivatives involves the Horner–Wadsworth–Emmons (HWE) reaction. mdpi.comnih.gov For instance, N-Boc-azetidin-3-one can be reacted with a phosphonate (B1237965) ester to form an α,β-unsaturated ester like methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov This intermediate can then undergo an aza-Michael addition with various heterocyclic amines to generate novel amino acid building blocks. mdpi.comnih.gov

Another approach involves the transformation of readily available materials through a sequence of amination, bromination, and base-induced cyclization. nih.gov For example, alkyl 2-(bromomethyl)acrylates can be cyclized to form alkyl 2-(bromomethyl)aziridine-2-carboxylates, which are kinetically favored. These can then be thermally isomerized to the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates. nih.gov The bromo-substituted carbon provides a useful handle for further functionalization. acs.orgnih.gov

| Reaction | Starting Material | Key Reagents | Product Type | Reference |

| Asymmetric Reduction | Unsaturated 2-azetinylcarboxylic acids | Chiral Ruthenium or Palladium complexes | Enantioenriched 2-azetidinylcarboxylic acids | acs.org |

| HWE & Aza-Michael Addition | N-Boc-azetidin-3-one | Phosphonate ester, DBU, Heterocyclic amine | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | mdpi.comnih.gov |

| Isomerization | Alkyl 2-(bromomethyl)aziridine-2-carboxylates | Heat | Alkyl 3-bromoazetidine-3-carboxylates | nih.gov |

The incorporation of azetidine-based amino acids into peptide chains introduces significant conformational constraints, making them powerful tools for studying secondary structures and designing peptidomimetics. acs.org The rigidity of the four-membered ring can induce specific turns and folds in the peptide backbone.

For example, peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to explore their conformational preferences. researchgate.net Spectroscopic studies using IR and NMR have revealed that the 3-aminoazetidine-3-carboxylic acid moiety can act as a β-turn inducer. researchgate.net An interesting finding was the observation of a main-chain-to-side-chain hydrogen bond, which forms a six-membered pseudo-cycle connecting the azetidine ring nitrogen to the amide NH of the subsequent residue. researchgate.net This interaction expands the conformational possibilities for designing novel foldamers with predictable three-dimensional structures. researchgate.net

The resulting constrained di- and tripeptides, synthesized in good yields and high enantiopurity, are of significant interest for future applications in protein engineering and for studying azetidine-containing secondary structures. acs.org

Construction of Diverse Heterocyclic Systems

The N-Boc-azetidine framework is a versatile starting point for the synthesis of more complex heterocyclic structures, including those with dense functionalization or intricate polycyclic architectures.

The elaboration of the azetidine ring to introduce multiple functional groups is a key strategy in chemical synthesis. One effective method is the lithiation and subsequent trapping with an electrophile at the α-methylene group of an N-protected azetidine. acs.org While the N-Boc group is common, other activating groups like N-thiopivaloyl or the N-Botc (tert-butoxythiocarbonyl) group can facilitate this reaction, enabling substitution α- to the nitrogen. acs.org The N-Botc group, in particular, can be removed under mild acidic conditions without opening the azetidine ring. acs.org

Another powerful technique is the dirhodium-catalyzed C–H functionalization of related unsaturated heterocycles like N-Boc-2,5-dihydro-1H-pyrrole. nih.gov This reaction, using aryldiazoacetates, can achieve highly enantio- and diastereoselective functionalization at the C2 position, providing access to densely substituted pyrrolidines that are pharmaceutically relevant. nih.gov Similar principles can be applied to create functionalized azetidines. The synthesis of azetidines with bromo-substituted carbons also provides a key entry point for diversification through nucleophilic substitution with a wide range of carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov

The synthesis of fused, bridged, and spirocyclic systems containing an azetidine ring is of great interest for creating novel three-dimensional molecular scaffolds for drug discovery. nih.govenamine.net These complex structures can be assembled through various synthetic strategies.

Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes can produce a large series of spiro- and fused-azetidines via a [2+2] cycloaddition. mdpi.comnih.gov Another approach utilizes the strain-release properties of highly strained heterocycles like azabicyclo[1.1.0]butanes. mdpi.com The ring-opening of these precursors followed by intramolecular cyclization can lead to the rapid assembly of complex sp³-rich spirocyclic azetidine scaffolds. mdpi.com

The synthesis of pharmaceutically important spirocyclic systems, such as 2,7-diazaspiro[3.5]nonane (a piperidine-azetidine system), has been developed. nih.govsemanticscholar.org These methods often create motifs with differentiated protected secondary amines, allowing for selective further functionalization. nih.govsemanticscholar.org

| Synthetic Strategy | Precursors | Resulting System | Key Features | Reference |

| [2+2] Photocycloaddition | Non-conjugated imines, Alkenes | Spiro-, Fused-azetidines | Copper-catalyzed, Selective alkene activation | mdpi.comnih.gov |

| Strain-Release Cyclization | Azabicyclo[1.1.0]butanes | Spiro-fused 2-azetidines | Rapid assembly of complex sp³-rich scaffolds | mdpi.com |

| Nitrile Lithiation/Alkylation | N-protected piperidines | Spirocyclic piperidine-azetidine systems | Creates differentiated sites for functionalization | nih.govsemanticscholar.org |

While azetidines are valuable in their own right, the chemistry of related N-Boc protected four- and five-membered rings demonstrates their utility as precursors to other heterocyclic systems. For example, dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole provides a direct route to functionalized pyrrolidines. nih.gov These products are versatile synthetic intermediates that can be converted into a variety of pharmaceutically relevant molecules. nih.gov The Boc-protected amino group in compounds like 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid makes it a key building block in peptide synthesis and medicinal chemistry, highlighting the utility of the Boc-protecting group in the synthesis of diverse heterocycles. chemimpex.com

Strategic Use in Drug Discovery and Lead Optimization Research

(S)-1-Boc-2-methylazetidine serves as a pivotal chiral building block in medicinal chemistry, particularly in the realms of drug discovery and lead optimization. Its utility stems from the unique combination of a stereodefined, strained four-membered ring, the presence of a methyl group that provides a specific vector for substitution, and the Boc-protecting group that facilitates controlled chemical manipulation. This structure is strategically employed to introduce favorable physicochemical properties into drug candidates, such as increased three-dimensionality (sp³ character), metabolic stability, and improved aqueous solubility, which are critical for developing effective therapeutics.

Design and Synthesis of Novel Lead-Like Scaffolds

The development of novel molecular scaffolds that are "lead-like" is a cornerstone of modern drug discovery. Lead-like molecules possess moderate molecular weight and lipophilicity, along with structural complexity, making them ideal starting points for optimization into clinical candidates. nih.gov this compound is an exemplary starting material for constructing such scaffolds due to the desirable properties imparted by the azetidine ring.

The azetidine moiety is increasingly used as a bioisosteric replacement for more common rings like piperidine (B6355638) or pyrrolidine (B122466), or even for acyclic fragments. Its constrained nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the inherent three-dimensionality of the azetidine ring helps to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property that is often correlated with higher success rates in clinical development.

Research has demonstrated the synthesis of diverse and complex scaffolds, including fused, bridged, and spirocyclic ring systems, starting from functionalized azetidines. nih.govsemanticscholar.org The Boc group on this compound is crucial in these synthetic sequences, allowing for the stable handling of the azetidine core while other parts of the molecule are modified. For instance, the nitrogen can be deprotected and subsequently used as a handle for annulation or spirocyclization reactions. The methyl group at the C2 position provides a defined stereocenter, which is essential for creating enantiomerically pure final compounds and allows for exploration of chirality-dependent interactions with biological targets. One notable application involves using Boc-protected azetidine intermediates in multi-step syntheses to create structurally novel analogs of antimalarial compounds. nih.gov This modular approach allows for the late-stage diversification of the core structure, enabling the rapid generation of new lead compounds. nih.gov

Development of Libraries for Chemical Space Exploration (e.g., CNS-focused)

Compound libraries are essential tools for exploring chemical space and identifying hit compounds in high-throughput screening (HTS) campaigns. This compound is a valuable component in the construction of focused libraries, particularly for challenging targets such as those in the central nervous system (CNS).

Designing molecules that can cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. semanticscholar.org Successful CNS drugs typically possess a specific set of physicochemical properties, including low molecular weight, limited hydrogen bonding capacity, and a constrained number of rotatable bonds. lifechemicals.com The rigid, sp³-rich scaffold provided by the azetidine ring is well-suited to meet these stringent requirements. nih.govresearchgate.net Incorporating this compound into library synthesis allows for the creation of compounds with enhanced three-dimensionality, which can improve solubility and permeability while avoiding the high lipophilicity that often plagues planar, aromatic ring systems. enamine.net

The synthesis of diverse azetidine-based scaffolds has been described for the specific purpose of generating lead-like molecules for CNS applications. nih.govnih.gov These efforts involve the diversification of a densely functionalized azetidine core to produce a wide array of fused, bridged, and spirocyclic systems. nih.govresearchgate.net The resulting libraries can then be screened against various CNS targets. The table below summarizes the key physicochemical parameters often considered in the design of CNS-focused libraries.

| Physicochemical Parameter | Favored Range for CNS Penetration | Rationale |

|---|---|---|

| Molecular Weight (MW) | < 400-450 Da | Smaller size facilitates passive diffusion across the BBB. |

| LogP (Lipophilicity) | 1.5 - 3.5 | Balances solubility in aqueous and lipid environments for membrane crossing. |

| Topological Polar Surface Area (TPSA) | < 70-90 Ų | Lower polarity is generally favored for BBB permeability. |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer donors reduce the energy penalty of desolvation required to enter the lipid membrane of the BBB. |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Limits strong interactions with water, aiding membrane transit. |

| Number of Rotatable Bonds (nRotB) | < 8 | Increased rigidity (lower nRotB) reduces the entropic penalty upon binding to a target. |

Data synthesized from multiple sources discussing CNS drug design principles. semanticscholar.orglifechemicals.com

Functionalization to Achieve Specific Pharmacological Profiles in Research

In lead optimization, fine-tuning the structure of a molecule is necessary to improve its potency, selectivity, and pharmacokinetic properties. nih.gov this compound provides a versatile platform for such structural modifications. The Boc protecting group is not only useful for synthesis but can also act as a directing group in certain chemical transformations.

One powerful strategy is the enantioselective lithiation of Boc-protected N-heterocycles, followed by reaction with an electrophile. nih.govnih.gov This allows for the precise functionalization of C-H bonds adjacent to the nitrogen atom. While much of this work has been demonstrated on related systems like Boc-pyrrolidine and Boc-piperidine, the principles are applicable to the azetidine ring. Such methods could enable the introduction of a wide range of substituents at the C4 position of the this compound ring system, allowing chemists to systematically probe the structure-activity relationship (SAR) of a compound series. The ability to perform these functionalizations in a regio- and stereocontrolled manner is critical for developing drugs with specific pharmacological profiles. nih.gov

Furthermore, the azetidine ring can be incorporated into larger molecules and then functionalized. For example, derivatives can be synthesized through reactions like aza-Michael additions, where the azetidine nitrogen acts as a nucleophile. mdpi.com The resulting products can then be further modified to explore different chemical vectors and achieve desired interactions with a biological target, as demonstrated in the optimization of TGR5 agonists. nih.gov The development of antimalarial compounds has also benefited from the diversification of azetidine-containing molecules, where modifications are made to identify candidates with potent activity. nih.gov

Applications as Ligands in Catalytic Processes

The development of asymmetric catalysis is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals. Chiral ligands are at the heart of this field, as they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

Derivatives of this compound are attractive candidates for development into new chiral ligands. The molecule possesses a fixed stereocenter at the C2 position and a rigid, well-defined four-membered ring structure. These features are highly desirable in ligand design, as they can effectively translate chiral information to the catalytic center.

While the direct use of this compound as a ligand is not extensively documented, its structure is analogous to other Boc-protected N-heterocycles that have been successfully used in catalysis. For example, chiral ligands have been employed in the catalytic dynamic resolution of N-Boc-2-lithiopiperidine, enabling the highly enantioselective synthesis of 2-substituted piperidines. nih.gov This demonstrates the principle that chiral information from a ligand can effectively control the stereochemistry of a reactive intermediate. By analogy, new ligands derived from this compound, through functionalization of the nitrogen atom or other positions on the ring, could be designed to participate in a variety of asymmetric transformations, such as hydrogenations, cross-couplings, or cycloadditions. The synthesis of such ligands would leverage the building block's inherent chirality to create novel and effective tools for asymmetric synthesis.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (S)-1-Boc-2-methylazetidine, and how can side reactions be minimized?

- Methodology : The synthesis typically involves Boc-protection of azetidine derivatives under anhydrous conditions. Key steps include:

- Ring formation : Use of cyclization agents like DCC or EDC in dichloromethane at 0–5°C to minimize racemization.

- Boc protection : Reaction with di-tert-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure product.

- Side reaction mitigation : Control reaction pH (<7) to avoid deprotection and monitor intermediates via TLC or HPLC .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodology :

- NMR spectroscopy : Compare and NMR shifts with literature data. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm.

- Chiral HPLC : Use a Chiralpak® AD-H column with heptane/ethanol (90:10) to verify enantiomeric excess (>98%).

- Mass spectrometry : Confirm molecular ion [M+H] at m/z 214.2 (calculated for CHNO).

- IR spectroscopy : Detect Boc carbonyl stretch at ~1680–1720 cm .

Q. What experimental conditions affect the stability of this compound during storage and reactions?

- Methodology :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C).

- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) to prevent Boc cleavage. Store in anhydrous THF or DCM at –20°C under argon.

- pH sensitivity : Test stability in buffered solutions (pH 3–9) via HPLC; acidic conditions (pH <3) accelerate deprotection .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attacks at the azetidine ring. For example, model reactions with Grignard reagents or organocuprates.

- Molecular docking : Simulate interactions with enzyme active sites (e.g., proteases) to study steric effects of the methyl group.

- Data validation : Compare computed transition states with experimental kinetic data (e.g., Eyring plots) .

Q. What strategies ensure enantiomeric purity during the synthesis and derivatization of this compound?

- Methodology :

- Chiral auxiliaries : Incorporate (R)- or (S)-configured catalysts (e.g., Jacobsen’s catalyst) in asymmetric hydrogenation steps.

- Dynamic kinetic resolution : Use enzymes like lipases to selectively hydrolyze undesired enantiomers.

- Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to detect racemization during reactions .

Q. How can mechanistic studies resolve contradictions in reported ring-opening pathways for azetidine derivatives?

- Methodology :

- Isotopic labeling : Use -labeled azetidine to track bond cleavage via NMR.

- Cross-over experiments : Mix isotopically labeled and unlabeled substrates to distinguish intra- vs. intermolecular pathways.

- Systematic reviews : Apply PICO frameworks to synthesize evidence from kinetic studies and meta-analyses .

Q. What analytical approaches address contradictory data in the stereochemical outcomes of this compound reactions?

- Methodology :

- X-ray crystallography : Resolve absolute configuration of reaction products.

- Vibrational CD (VCD) : Detect subtle conformational changes in enantiomers.

- Meta-analysis : Use random-effects models to quantify heterogeneity across studies (e.g., I statistic) and identify confounding variables like solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.